

molecular weight and formula of m-PEG13-Boc

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Compound of Interest

Compound Name: *m*-PEG13-Boc

Cat. No.: B8106655

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In-Depth Technical Guide: m-PEG13-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **m-PEG13-Boc**, a monodisperse polyethylene glycol (PEG) derivative that is Boc-protected. It is a valuable tool in bioconjugation, drug delivery, and proteomics, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

The fundamental chemical properties of **m-PEG13-Boc** are summarized below.

Property	Value
Molecular Formula	C ₃₂ H ₆₄ O ₁₅
Molecular Weight	688.85 g/mol
Structure	Methoxy-(polyethylene glycol) ₁₃ -Boc
Description	A PEG-based linker for PROTACs that joins two essential ligands, facilitating the formation of PROTAC molecules and promoting selective protein degradation.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of **m-PEG13-Boc**. Below are generalized methodologies for its use in the synthesis of a PROTAC.

Objective: To synthesize a PROTAC by sequentially coupling a ligand for an E3 ubiquitin ligase and a ligand for a target protein to the **m-PEG13-Boc** linker.

Materials:

- **m-PEG13-Boc**
- Ligand for E3 ubiquitin ligase with a reactive functional group (e.g., a free amine)
- Ligand for the target protein with a compatible reactive functional group (e.g., a carboxylic acid)
- Deprotection reagent (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM))
- Coupling agents (e.g., HATU, HOBt)
- Anhydrous solvents (e.g., DMF, DMSO)
- Purification system (e.g., HPLC)

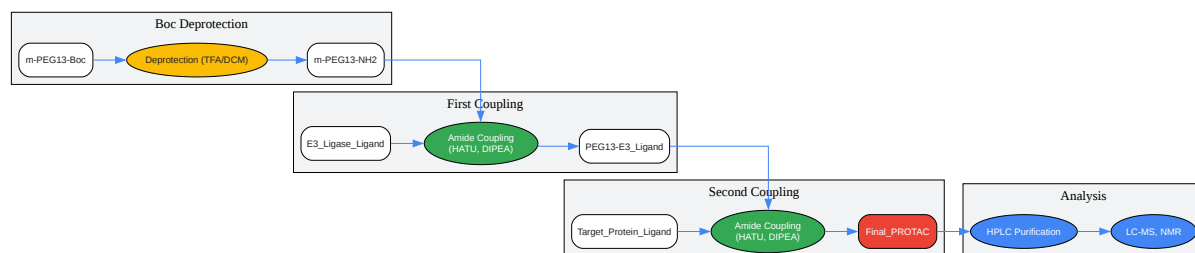
Protocol:

- Boc Deprotection:
 - Dissolve **m-PEG13-Boc** in a solution of 20% TFA in DCM.
 - Stir the reaction at room temperature for 1-2 hours.
 - Monitor the reaction progress by TLC or LC-MS.
 - Upon completion, remove the solvent under reduced pressure to yield the deprotected m-PEG13-amine.
- Coupling of the First Ligand:
 - Dissolve the deprotected m-PEG13-amine and the E3 ligase ligand in anhydrous DMF.

- Add coupling agents such as HATU and HOBt, followed by a tertiary amine base (e.g., DIPEA) to facilitate the amide bond formation.
- Stir the reaction at room temperature overnight.
- Monitor the reaction by LC-MS.
- Purify the resulting conjugate using reverse-phase HPLC.
- Coupling of the Second Ligand:
 - The purified product from the previous step, which now has a terminal functional group from the first ligand, is reacted with the second ligand (for the target protein).
 - The coupling conditions will depend on the nature of the reactive groups. For a carboxylic acid on the target protein ligand, similar amide coupling conditions as in step 2 can be used.
 - After the reaction is complete, purify the final PROTAC molecule using reverse-phase HPLC.
- Characterization:
 - Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

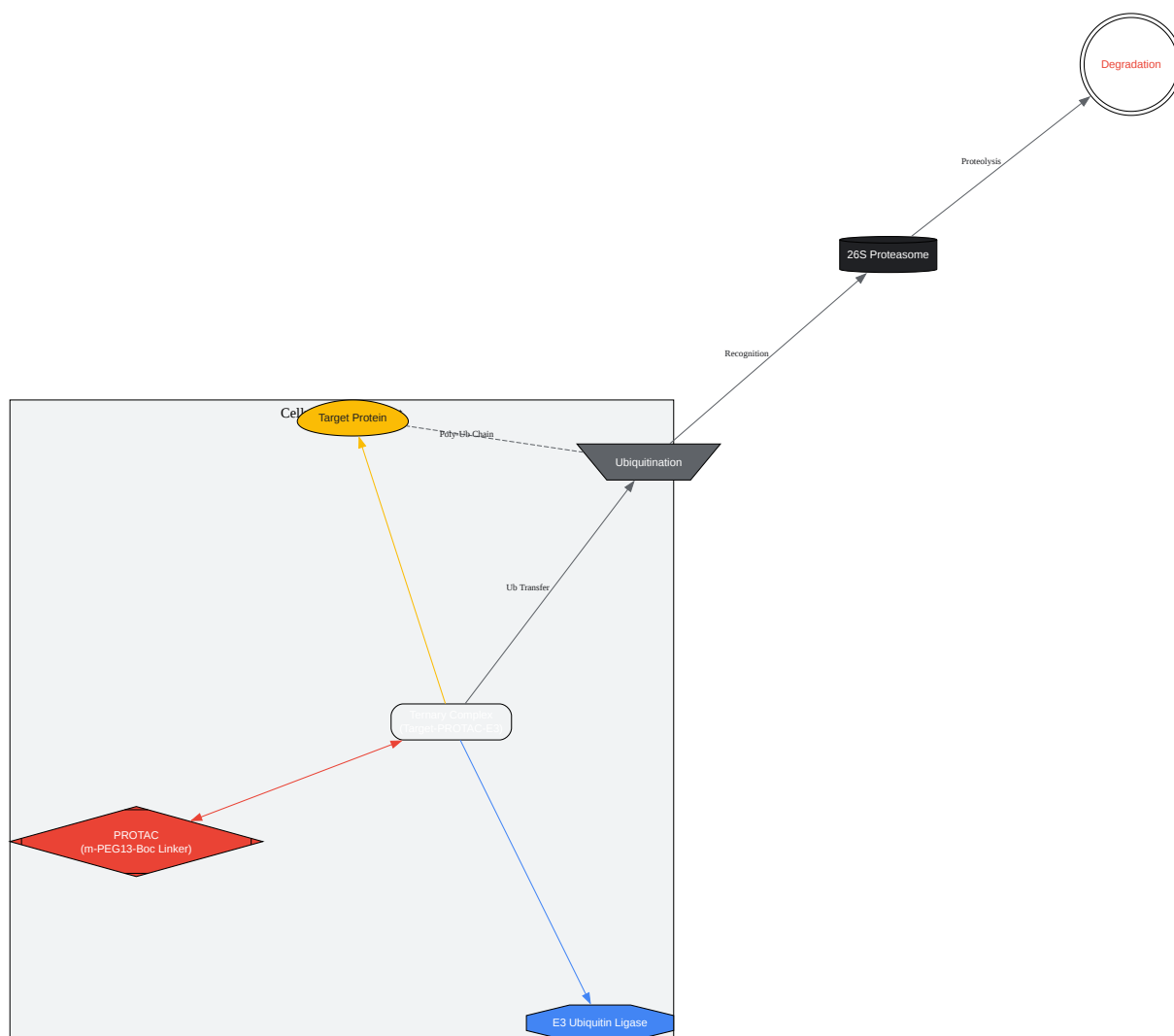
Visualizations

To further illustrate the concepts and workflows associated with **m-PEG13-Boc**, the following diagrams are provided.



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Caption: Workflow for the synthesis of a PROTAC using **m-PEG13-Boc** as a linker.



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Caption: Mechanism of action for a PROTAC utilizing a PEG linker.

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